Reactive orange 4

Description

The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

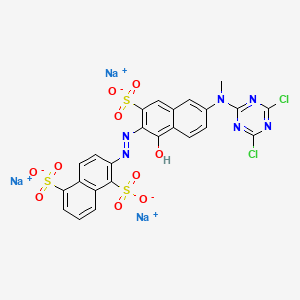

IUPAC Name |

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXWHYHTMGGNST-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13Cl2N6Na3O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73816-75-8 (Parent) |

Source

|

| Record name | C.I. Reactive Orange 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4072079 |

Source

|

| Record name | C.I. Reactive Orange 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70616-90-9, 12225-82-0 |

Source

|

| Record name | C.I. Reactive Orange 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Reactive Orange 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Reactive orange 4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Orange 4 (RO4) is a synthetic monoazo dye belonging to the dichlorotriazinyl class of reactive dyes.[1][2] It is widely utilized in the textile industry for dyeing cellulosic fibers, such as cotton, due to its ability to form strong, covalent bonds with the fiber, resulting in excellent wash-fastness and vibrant reddish-orange hues.[2][3] Beyond its industrial applications, this compound serves as a model compound in environmental science and chemical research, particularly in studies related to wastewater treatment and advanced oxidation processes (AOPs).[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and toxicological profile, along with detailed experimental protocols and pathway visualizations relevant to its application and degradation.

Chemical Identity and Properties

This compound is characterized by a single azo group (-N=N-) which acts as the chromophore, and a dichlorotriazinyl group which serves as the reactive moiety for binding to fibers.[1][3] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference(s) |

| C.I. Name | This compound | |

| C.I. Number | 18260 | [5] |

| CAS Number | 12225-82-0 | [2] |

| IUPAC Name | trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | [6] |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [4] |

| Molecular Weight | 781.47 g/mol | [1][4] |

| InChI Key | ARXWHYHTMGGNST-UHFFFAOYSA-K | [2] |

Table 2: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Orange powder | [7] |

| Solubility | Very good solubility in water | [7] |

| Absorption Maximum (λmax) | Typically in the 400-500 nm range; ~494 nm for similar reactive orange dyes | [3][8] |

| Molar Absorption Coefficient (ε) | For similar azo dyes, typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹ | [8] |

Synthesis Pathway

The manufacturing of this compound involves a multi-step chemical synthesis process. It begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenic compound, and finally condensation with cyanuric chloride.[3]

Caption: Synthesis pathway of this compound.

Application in Textile Dyeing

This compound is primarily used for dyeing cellulosic fibers like cotton. The process involves the formation of a covalent ether linkage between the dye molecule and the hydroxyl groups of the cellulose (B213188) under alkaline conditions.[2][4] This strong bond is responsible for the high wash fastness of the dyed fabric.[9][10]

Fastness Properties

The performance of a dye is often evaluated by its fastness to various environmental factors.

Table 3: Fastness Properties of this compound

| Fastness Test | Standard | Rating | Reference(s) |

| Light Fastness | ISO 105-B02 | 3-6 | [11] |

| Washing Fastness (Fading) | ISO 105-C06 | 4-5 | [12] |

| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | [12] |

| Perspiration Fastness (Fading) | ISO 105-E04 | 4 (Alkaline & Acid) | [12] |

| Perspiration Fastness (Staining) | ISO 105-E04 | 4-5 (yellow) | |

| Oxygen Bleaching | ISO | 4 | |

| Soaping | ISO | 4 (Fading), 4-5 (Staining) | |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4 | [12] |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3 | [12] |

Note: Fastness is typically rated on a scale of 1 to 5, with 5 being the best. Light fastness can be rated on a scale up to 8.[12]

Experimental Protocols

Standard Dyeing Protocol (Exhaust Method)

This protocol provides a baseline for the application of this compound to cotton fabric.

Caption: Exhaust dyeing workflow for this compound.

Determination of Color Yield (K/S Value)

The color yield on the dyed fabric is quantified using the Kubelka-Munk equation.[11]

-

Protocol:

-

Measure the spectral reflectance of the dyed fabric at its wavelength of maximum absorption using a reflectance spectrophotometer.

-

Calculate the K/S value using the formula: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance.[11]

-

Evaluation of Wash Fastness

-

Standard: AATCC Test Method 61, "Colorfastness to Laundering: Accelerated."[11]

-

Procedure: A dyed fabric specimen is laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate multiple home launderings.

-

Evaluation: The change in color is assessed using the Gray Scale for Color Change, and staining of an adjacent multifiber fabric is evaluated using the Gray Scale for Staining.[11]

Evaluation of Light Fastness

-

Standard: AATCC Test Method 16.3, "Colorfastness to Light: Xenon-Arc."[11]

-

Procedure: A dyed fabric sample is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled temperature and humidity.

-

Evaluation: The color change of the specimen is assessed by comparison with the AATCC Blue Wool Lightfastness Standards.[11]

Toxicological Profile and Degradation Pathways

While this compound exhibits low acute systemic toxicity, there are concerns regarding its potential for skin and respiratory sensitization.[1] The primary toxicological concern arises from the metabolic cleavage of the azo bond, which can form aromatic amines, and the reactivity of the dichlorotriazinyl group.[1]

Degradation Pathways

The main degradation routes for this compound in the environment are:

-

Reductive Cleavage of the Azo Bond: This process breaks the -N=N- group, leading to the formation of colorless aromatic amines.[1]

-

Hydrolysis of the Dichlorotriazinyl Group: The chlorine atoms on the triazine ring are reactive and can be substituted by hydroxyl groups in aqueous environments.[1]

Impact on Cellular Signaling

Byproducts from the degradation of azo dyes can potentially impact cellular signaling pathways. For instance, some aromatic amines have been shown to activate inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase).[1] Activation of these pathways can lead to the production of pro-inflammatory cytokines, contributing to cellular damage.[1]

Caption: Potential inflammatory signaling pathway activation.

References

- 1. benchchem.com [benchchem.com]

- 2. C.I. This compound|Reactive Dye for Research [benchchem.com]

- 3. This compound|Azo Textile Dye [benchchem.com]

- 4. C.I. This compound|Reactive Dye for Research [benchchem.com]

- 5. indiamart.com [indiamart.com]

- 6. 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | C24H13Cl2N6Na3O10S3 | CID 93407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C.I.this compound [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. Reactive Dyes| Reactive Orange 35|Reactive Black DN | [vipulorganics.com]

- 10. dyespigments.net [dyespigments.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

C.I. Reactive Orange 4 (CAS No. 12225-82-0): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C.I. Reactive Orange 4 (CAS No. 12225-82-0), a dichlorotriazinyl monoazo dye. While its primary application is in the textile industry for dyeing cellulosic fibers, its well-defined chemical structure and reactivity have established it as a significant model compound in environmental science, toxicology, and chemical research.[1][2][3] This document details its chemical identity, physicochemical properties, toxicological profile, and its role in the study of advanced oxidation processes and biodegradation for wastewater treatment. It summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes complex biological and experimental workflows.

Chemical and Physical Properties

C.I. This compound is a synthetic dye known for its vibrant reddish-orange color and its ability to form covalent bonds with substrates containing hydroxyl groups, such as cellulose.[1][3][4] It is a monoazo dye containing a dichlorotriazinyl reactive group, which is responsible for its high reactivity and fixation to fibers under alkaline conditions.[1][2][3][4]

| Property | Value |

| Chemical Name | 2-[[6-[[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]azo]naphthalene-1,5-disulfonic acid, trisodium (B8492382) salt[1] |

| Synonyms | This compound, Procion Orange MX-2R, C.I. 18260[5] |

| CAS Number | 12225-82-0[1][5][6] |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1][3][5][6] |

| Molecular Weight | 781.47 g/mol [1][3][5][6] |

| Appearance | Orange powder[5] |

| Solubility | Good solubility in water[5] |

Toxicological Profile

The toxicological assessment of C.I. This compound indicates low acute oral and aquatic toxicity.[1] However, there are concerns regarding its potential for skin and respiratory sensitization.[1] The primary toxicological concern arises from the potential metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines, and the reactivity of the dichlorotriazinyl group.[1]

Quantitative Toxicity Data

| Chemical | Test Organism | Route of Administration | Toxicity Endpoint | Value |

| C.I. This compound | Rat | Oral | LD50 | >2000 mg/kg[1] |

| Rainbow Trout | Aquatic | LC50 (48h) | >500 mg/L[1] | |

| 2-Aminonaphthalene-1,5-disulfonic acid (precursor) | Rat | Oral | LD50 | 5430 mg/kg[1] |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) (precursor) | Rat | Oral | LD50 | 1300 mg/kg[1] |

| Rabbit | Dermal | LD50 | >2000 mg/kg[1] |

Potential Mechanisms of Toxicity and Cellular Signaling Pathways

Direct studies on the specific signaling pathways affected by C.I. This compound are limited. However, based on the known effects of other reactive azo dyes and their metabolites, several potential mechanisms of toxicity can be postulated.[1] The metabolism of azo dyes can generate reactive oxygen species (ROS), leading to oxidative stress, which in turn can damage cellular components like DNA, lipids, and proteins.[1] This can trigger inflammatory signaling pathways.

Nrf2-mediated Oxidative Stress Response

The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response.[1] Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes to protect the cell from damage.[1][7]

Caption: Potential involvement of the Nrf2-mediated oxidative stress response.

NF-κB and MAPK Inflammatory Pathways

Oxidative stress and cellular damage can trigger inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Activation of these pathways can lead to the production of pro-inflammatory cytokines and chemokines, contributing to cellular and tissue damage.[1]

Caption: Potential activation of NF-κB and MAPK inflammatory pathways.

Experimental Protocols

Modified Ames Test for Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.[1]

Objective: To evaluate the mutagenic potential of C.I. This compound and its degradation products using a modified bacterial reverse mutation assay.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

S9 fraction from induced rat or hamster liver (metabolic activation system)

-

Cofactor mix (e.g., NADP, glucose-6-phosphate)

-

Flavin mononucleotide (FMN) for azo bond reduction

-

Top agar (B569324)

-

Minimal glucose agar plates

-

C.I. This compound

-

Positive and negative controls

Methodology:

-

Preparation of Test Substance: Dissolve C.I. This compound in a suitable solvent (e.g., water or DMSO) to prepare a range of concentrations.

-

Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactor mix, and FMN.

-

Pre-incubation: In a test tube, combine the test substance, the Salmonella tester strain, and the S9 mix (or buffer for experiments without metabolic activation). Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and azo bond reduction.

-

Plating: After pre-incubation, add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for the modified Ames test for azo dyes.

In Vitro Micronucleus Assay

This assay is used to detect genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1]

Objective: To assess the clastogenic and/or aneugenic potential of C.I. This compound in cultured mammalian cells.

Materials:

-

Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, L5178Y)

-

Cell culture medium and supplements

-

C.I. This compound

-

Cytochalasin B (to block cytokinesis)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa, DAPI)

-

Microscope

Methodology:

-

Cell Culture: Culture the selected mammalian cells to obtain a sufficient number of actively dividing cells.

-

Treatment: Expose the cells to various concentrations of C.I. This compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9 activation, or 24 hours without).

-

Removal of Test Substance: After the treatment period, wash the cells to remove the test substance.

-

Cytokinesis Block: Add fresh medium containing cytochalasin B to the cell cultures and incubate for a period equivalent to 1.5-2 normal cell cycle lengths. This will allow cells that have undergone mitosis to become binucleated.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and air dry.

-

Staining: Stain the slides with a suitable DNA stain.

-

Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Caption: Workflow for the in vitro micronucleus assay.

Environmental Fate and Degradation

A significant area of research for C.I. This compound is its environmental fate and the development of effective wastewater treatment methods.[2][3] Due to the stability of azo dyes, conventional wastewater treatment is often ineffective. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis using titanium dioxide (TiO₂), have been investigated for the decolorization and mineralization of this dye.[2][3] The degradation process is influenced by factors such as pH, catalyst concentration, and the presence of oxidants.[2]

Conclusion

C.I. This compound is a widely used dichlorotriazinyl monoazo dye with a well-characterized chemical identity. While it exhibits low acute toxicity, concerns remain regarding its potential for sensitization and the toxicity of its degradation byproducts. The postulated mechanisms of toxicity involve the induction of oxidative stress and the activation of inflammatory signaling pathways. Standardized experimental protocols, such as the modified Ames test and the in vitro micronucleus assay, are crucial for assessing its genotoxic potential. Further research is warranted to fully elucidate its impact on cellular signaling pathways and to develop more efficient and environmentally benign methods for its degradation in textile effluents. and environmentally benign methods for its degradation in textile effluents.

References

- 1. benchchem.com [benchchem.com]

- 2. inotiv.com [inotiv.com]

- 3. C.I. This compound|Reactive Dye for Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Dynamic modeling of Nrf2 pathway activation in liver cells after toxicant exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Reactive Orange 4

This guide provides core technical information regarding the chemical properties of Reactive Orange 4, a monoazo dye. It is intended for researchers, scientists, and professionals in drug development and textile chemistry who require precise data on this compound.

Chemical Identity and Properties

This compound, also known by its Colour Index name C.I. This compound, is a synthetic dye widely used in the textile industry.[1][2][3] It belongs to the dichlorotriazinyl class of reactive dyes, which are known for their ability to form covalent bonds with cellulosic fibers such as cotton.[1][2] This covalent bonding results in excellent wash-fastness.[4]

The dye is synthesized through a process involving the diazotization of 2-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.[4][5] The resulting compound is then condensed with 2,4,6-Trichloro-1,3,5-triazine.[5] this compound is recognized for its vibrant red-orange hue and has good solubility in water.[4][5]

In addition to its industrial applications, this compound serves as a model compound in environmental science research, particularly in studies focused on the degradation of textile effluents through advanced oxidation processes.[2][4]

Quantitative Chemical Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1][2][4][5] |

| Molecular Weight | 781.47 g/mol [1][2][5] |

| CAS Registry Number | 12225-82-0[1][5] |

| Chemical Class | Monoazo Dye[4][5] |

Note on Experimental Protocols: The provision of detailed experimental protocols for specific applications of this compound is beyond the scope of this document. Researchers should refer to peer-reviewed literature for methodologies relevant to their specific field of inquiry, such as textile dyeing processes or environmental degradation studies.

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its primary application and research area.

Caption: Relationship between the structural components of this compound and its properties and applications.

References

A Technical Guide to the Synthesis of Dichlorotriazinyl Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for dichlorotriazinyl azo dyes, a prominent class of reactive dyes. These dyes are characterized by the presence of a dichlorotriazinyl group, which can form a covalent bond with the hydroxyl or amino groups of fibers, leading to excellent wash fastness. The synthesis is a multi-step process that involves the diazotization of an aromatic amine, a subsequent coupling reaction with a suitable aromatic compound, and finally, condensation with cyanuric chloride. This document outlines the general principles and provides detailed experimental protocols for the synthesis of these important industrial compounds.

General Synthesis Pathway

The synthesis of dichlorotriazinyl azo dyes can be broadly divided into three core stages:

-

Diazotization: An aromatic primary amine, referred to as the diazo component, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452).[1][2]

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[1][3] This electrophilic aromatic substitution reaction results in the formation of an azo compound, which is the chromophore responsible for the dye's color.[4]

-

Condensation: The final step involves the reaction of the azo compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction introduces the dichlorotriazinyl reactive group onto the dye molecule. The condensation is typically carried out in an aqueous medium, and the pH is carefully controlled to ensure the desired degree of substitution on the triazine ring.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of dichlorotriazinyl azo dyes.

Caption: General experimental workflow for the synthesis of dichlorotriazinyl azo dyes.

Detailed Synthesis Pathway of a Representative Dichlorotriazinyl Azo Dye

The following diagram illustrates the synthesis of a dichlorotriazinyl azo dye using 4-nitroaniline (B120555) as the diazo component and H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) as the coupling component.

Caption: Synthesis pathway of a dichlorotriazinyl azo dye.

Detailed Experimental Protocols

The following protocols are synthesized from various sources to provide a detailed procedure for the synthesis of a dichlorotriazinyl azo dye.

Diazotization of 4-Nitroaniline

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve 1.65 g (0.012 mol) of 4-nitroaniline in 50 cm³ of water.[5]

-

Cool the solution to 0-5 °C in an ice bath.[5]

-

Slowly add 3 cm³ of concentrated hydrochloric acid with continuous mechanical stirring.[5]

-

In a separate beaker, prepare a solution of 1.0 g (0.014 mol) of sodium nitrite in 20 cm³ of water.[5]

-

Add the sodium nitrite solution dropwise to the 4-nitroaniline solution over 15 minutes, maintaining the temperature between 0-5 °C.[5]

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.[5]

-

Check for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue, add a small amount of sulfamic acid to quench the excess nitrous acid.[5]

Preparation of the Coupling Component (Modification of H-Acid)

Materials:

-

H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)

-

Sodium Hydroxide (NaOH) solution

-

Cyanuric Chloride

-

Acetone

-

Ice

Procedure:

-

Dissolve the required amount of H-acid in 50 cm³ of water and adjust the pH to 7 with a dilute NaOH solution.[5]

-

Cool the solution to 0-5 °C in an ice bath.[5]

-

In a separate flask, dissolve 2.8 g (0.015 mol) of cyanuric chloride in 20 cm³ of acetone and cool it to 0-5 °C.[5]

-

Add the cyanuric chloride solution to the H-acid solution over 30 minutes, maintaining the temperature at 0-5 °C.[5]

-

Stir the reaction mixture for an additional 15 minutes.[5]

Coupling Reaction

Materials:

-

Diazonium salt solution from step 1

-

Modified H-acid solution from step 2

-

Sodium Hydroxide (NaOH) solution

-

Sodium Acetate (B1210297)

-

Acetic Acid

-

Ice

Procedure:

-

Cool the modified H-acid solution to 0-5 °C and raise the pH to 9-10 with the addition of NaOH solution.[5]

-

In a separate beaker, add the diazonium salt solution to an ice-cold solution containing 7.4 g of sodium acetate and 3.63 g of acetic acid to neutralize the excess acid.[5]

-

Immediately add the diazonium salt solution to the modified H-acid solution dropwise over 30 minutes, maintaining the temperature at 0-5 °C.[5]

-

Throughout the addition, maintain the pH of the solution between 9.5 and 10 using a dilute NaOH solution.[5]

-

After the addition is complete, continue stirring the solution for one hour.[5]

Data Summary

The following table summarizes the typical reaction conditions for the synthesis of dichlorotriazinyl azo dyes.

| Parameter | Diazotization | Coupling | Condensation |

| Temperature | 0-5 °C[5] | 0-5 °C[5] | 0-5 °C[5] |

| pH | Acidic (HCl)[5] | 9-10 (NaOH)[5] | 6-7[6] |

| Reaction Time | ~45 minutes[5] | ~1.5 hours[5] | 2-4 hours[7] |

Safety Precautions

-

All synthesis steps should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Aromatic amines are often toxic and may be carcinogenic; handle with care.[2]

-

Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.[3]

-

Cyanuric chloride is corrosive and reacts with water; handle in a dry environment.

-

Concentrated acids and bases are corrosive and should be handled with extreme care.

References

A Technical Guide to the Photophysical and Photochemical Properties of Reactive Orange 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Orange 4 (RO4) is a monoazo dye featuring a dichlorotriazinyl reactive group, widely employed in the textile industry.[1] Its persistence in the environment and its potential as a model compound in various chemical studies necessitate a thorough understanding of its interaction with light. This technical guide provides a comprehensive overview of the photophysical and photochemical properties of this compound. It details its spectral characteristics, excited-state dynamics, and degradation pathways, with a focus on photocatalysis. This document also furnishes detailed experimental protocols for the characterization of this and similar dyes, making it a valuable resource for professionals in environmental science, materials science, and drug development.

Chemical Identity and Properties

This compound, also known as C.I. This compound, is a synthetic dye recognized for its vibrant reddish-orange hue and its capacity to form covalent bonds with substrates.[2]

| Property | Value | Reference |

| Chemical Name | Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | [2] |

| CAS Number | 12225-82-0 | [2] |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [2] |

| Molecular Weight | 781.47 g/mol | [2][3] |

| Chemical Structure | Monoazo dye with a dichlorotriazinyl reactive group | [1] |

| Solubility | High solubility in water | [2] |

Photophysical Properties

The photophysical properties of this compound dictate its interaction with light, encompassing its absorption and emission behavior.

Absorption Spectroscopy

This compound exhibits characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum, with its orange color attributed to absorption in the visible range.[1]

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~494 nm | [1] |

| Molar Absorption Coefficient (ε) | Data not available for RO4. For similar azo dyes, ε is typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹. | [1] |

Fluorescence Properties

Many azo dyes, including likely this compound, are known to be weakly fluorescent or non-fluorescent.[1] This is due to efficient non-radiative decay pathways that quench the excited state. The specific fluorescence properties of this compound are not well-documented in publicly available literature.[1] Below are general parameters used to characterize fluorescent dyes.

| Parameter | Description | Typical Values for Fluorescent Dyes | Reference |

| Fluorescence Emission Maximum (λem) | The wavelength of maximum fluorescence intensity. | Varies widely based on dye structure and solvent. | [1] |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | 0.01 - 1.0 | [1] |

| Excited State Lifetime (τf) | The average duration a molecule remains in the excited state. | Nanoseconds (ns) range | [1] |

Photochemical Properties

The photochemical behavior of this compound is of considerable interest, particularly its degradation under light, which has implications for environmental remediation.

Photodegradation

Direct photolysis of this compound is generally a slow process.[1] However, its degradation can be significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO₂) under UV or solar irradiation.[2][4] This process, known as photocatalytic degradation, involves the generation of highly reactive hydroxyl radicals (•OH) that attack the dye molecule, leading to the cleavage of the azo bond (-N=N-) and eventual mineralization into smaller, colorless compounds.[2] The rate of this degradation is influenced by factors such as pH, catalyst concentration, and the initial concentration of the dye.[4][5]

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical and photochemical properties of reactive dyes like this compound.

Determination of Absorption Spectrum and Molar Absorption Coefficient

Objective: To determine the UV-Vis absorption spectrum and calculate the molar absorption coefficient (ε) of this compound.

Materials:

-

This compound

-

Spectrophotometer-grade solvent (e.g., deionized water)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).[1]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.[1]

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each dilution from 200 to 800 nm, using the pure solvent as a reference.[1]

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.[1]

-

Beer-Lambert Plot: According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the dye for the different dilutions.[1]

-

Calculation of ε: The molar absorption coefficient (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).[1]

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a sample relative to a standard of known quantum yield.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G or Quinine Sulfate)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard and Sample Preparation: Prepare a solution of the standard dye and a solution of this compound. The absorbance of both solutions at the chosen excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the standard and the sample solutions at the excitation wavelength using a UV-Vis spectrophotometer.[1]

-

Fluorescence Measurement: Record the fluorescence emission spectrum of the standard solution and integrate the fluorescence intensity.[1]

-

Sample Fluorescence Measurement: Under identical experimental conditions (excitation wavelength, slit widths), record the fluorescence emission spectrum of the this compound solution and integrate the fluorescence intensity.[1]

-

Calculation: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:[1] Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscript "std" refers to the standard and "sample" refers to this compound.

-

Photocatalytic Degradation using TiO₂

Objective: To evaluate the photocatalytic degradation of this compound in the presence of a TiO₂ catalyst under UV irradiation.

Materials:

-

This compound

-

Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P-25)

-

Deionized water

-

Photoreactor with a UV light source

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

-

Centrifuge or filtration system

Procedure:

-

Dye Solution Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1000 mg/L) and dilute it to the desired experimental concentration (e.g., 25 mg/L).[6]

-

Catalyst Suspension: In the photoreactor vessel, add the TiO₂ catalyst to the dye solution at a specific loading (e.g., 1 g/L).[5]

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.[6]

-

Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction.[6]

-

Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).[6]

-

Sample Preparation for Analysis: Immediately centrifuge or filter the collected aliquots to remove the TiO₂ particles.[6]

-

Analysis: Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.[6]

-

Calculation of Decolorization: The percentage of decolorization can be calculated using the formula: % Decolorization = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[6]

Visualizations

Caption: Photocatalytic degradation pathway of this compound.

Caption: Experimental workflow for photocatalytic degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. C.I. This compound|Reactive Dye for Research [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - ProQuest [proquest.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Reactive Orange 4 in Cellulose Dyeing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C.I. Reactive Orange 4, a dichlorotriazine-based reactive dye, in the dyeing of cellulosic fibers such as cotton. The guide details the chemical principles, experimental protocols, and critical parameters governing the covalent fixation of the dye to the fiber, offering insights for research and process optimization.

Introduction to Reactive Dyes and Cellulose (B213188) Dyeing

Reactive dyes are a prominent class of synthetic colorants that form a covalent bond with the substrate, leading to dyeings with excellent wash fastness.[1][2] The dyeing of cellulosic fibers, which are rich in hydroxyl (-OH) groups, with reactive dyes like this compound is a multi-stage process involving the exhaustion of the dye onto the fiber, followed by a chemical reaction that permanently fixes the dye to the cellulose backbone.[2] This process is conducted in an aqueous medium and is significantly influenced by parameters such as temperature, pH, and electrolyte concentration.[3][4]

Chemical Structure and Properties of this compound

C.I. This compound is a monoazo dye containing a dichlorotriazine reactive group.[5] Its chemical structure allows for high water solubility and a bright reddish-orange hue.[6] The key feature of this dye is the presence of two reactive chlorine atoms on the triazine ring, which are susceptible to nucleophilic substitution.[7]

Chemical Formula: C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ Molecular Weight: 781.47 g/mol CAS Number: 12225-82-0[6]

Mechanism of Action: Covalent Bond Formation

The dyeing of cellulose with this compound proceeds through a nucleophilic substitution reaction. The process can be broken down into three key stages:

-

Exhaustion: In a neutral dyebath, an electrolyte, typically sodium chloride (NaCl), is added.[5] Cellulose fibers acquire a negative surface charge in water, as do the anionic reactive dye molecules. The salt helps to neutralize this charge repulsion, allowing the dye to approach and adsorb onto the fiber surface through weaker forces like van der Waals interactions and hydrogen bonding.[8][9]

-

Fixation: An alkali, such as sodium carbonate (soda ash), is introduced into the dyebath, raising the pH to an optimal range of 10.5-11.[2][4] This alkaline condition facilitates the deprotonation of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[10] These anions then attack the electron-deficient carbon atoms of the dichlorotriazine ring, displacing a chlorine atom and forming a stable covalent ether bond between the dye and the cellulose fiber.[10][11]

-

Hydrolysis (Side Reaction): A competing reaction that occurs during the fixation stage is the hydrolysis of the reactive dye.[6] In the alkaline solution, hydroxide (B78521) ions (OH⁻) from water can also act as nucleophiles and react with the dichlorotriazine group.[7] This reaction deactivates the dye, as the hydrolyzed dye can no longer form a covalent bond with the cellulose fiber.[6] Controlling the dyeing conditions is crucial to maximize fixation and minimize hydrolysis.[12]

Signaling Pathway of this compound Fixation on Cellulose

Caption: Logical workflow of this compound dyeing on cellulose.

Detailed Chemical Reaction Mechanism

The following diagram illustrates the nucleophilic substitution reaction between the dichlorotriazine group of this compound and a hydroxyl group of cellulose.

Caption: Covalent bond formation via nucleophilic substitution.

Quantitative Data on Dyeing Parameters

The efficiency of the dyeing process is highly dependent on several key parameters. The following table summarizes the typical conditions and their impact on the dyeing of cellulose with dichlorotriazine reactive dyes like this compound.

| Parameter | Typical Value/Range | Effect on Dyeing Process |

| Dye Concentration | 1-4% (on weight of fabric) | Higher concentrations lead to deeper shades, but may decrease fixation efficiency. |

| Liquor Ratio | 1:10 - 1:20 | Affects dye and chemical concentrations; lower ratios generally improve exhaustion. |

| Salt (NaCl) Conc. | 40-80 g/L | Increases dye exhaustion by reducing electrostatic repulsion between dye and fiber.[8] |

| Alkali (Na₂CO₃) Conc. | 10-20 g/L | Catalyzes the fixation reaction by creating cellulosate anions; concentration depends on desired pH.[13] |

| Exhaustion Temp. | 40-60 °C | Optimal temperature for dye migration and adsorption onto the fiber.[2] |

| Fixation Temperature | 50-70 °C | Higher temperatures increase the rate of fixation but also the rate of hydrolysis.[5][14] |

| Dyeing pH | 10.5-11.5 | Crucial for the formation of cellulosate anions; pH outside this range can reduce fixation.[2][4] |

| Exhaustion Time | 30-45 min | Allows for sufficient time for the dye to adsorb onto the fiber before fixation.[2] |

| Fixation Time | 45-60 min | Time required for the covalent bond formation to reach a satisfactory level.[5] |

Experimental Protocols

Laboratory-Scale Exhaust Dyeing of Cotton Fabric

This protocol describes a standard procedure for dyeing a 10g sample of cotton fabric with this compound.

Materials and Reagents:

-

10g pre-scoured and bleached 100% cotton fabric

-

This compound dye powder

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃, soda ash)

-

Non-ionic detergent

-

Distilled water

-

Laboratory dyeing machine or water bath with a stirrer

-

Beakers, graduated cylinders, balance, and pH meter

Procedure:

-

Dye Solution Preparation: For a 2% shade, weigh 0.2g of this compound powder. Make a paste with a small amount of cold water, then dissolve it completely by adding hot water (approx. 80°C).[2]

-

Salt and Alkali Solutions: Prepare separate solutions of NaCl (e.g., 60 g/L) and Na₂CO₃ (e.g., 15 g/L). For a 200 mL total volume (1:20 liquor ratio), this corresponds to 12g of NaCl and 3g of Na₂CO₃.[2]

-

Exhaustion Phase:

-

Set the dyebath to 50°C in the dyeing machine.

-

Add the dissolved dye solution and the NaCl solution.

-

Introduce the wetted cotton fabric.

-

Run the machine for 30-45 minutes to allow for dye exhaustion.[2]

-

-

Fixation Phase:

-

Wash-off:

-

Drain the dyebath and rinse the fabric thoroughly with cold water.

-

Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at or near boiling for 10-15 minutes to remove any unfixed or hydrolyzed dye.[5]

-

Rinse with hot and then cold water until the water runs clear.

-

Dry the dyed fabric.

-

Determination of Dye Exhaustion and Fixation Efficiency

The efficiency of the dyeing process can be quantified by measuring the percentage of dye exhaustion (%E) and fixation (%F).

Procedure:

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound and measure their absorbance at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve.

-

Measure Dyebath Absorbance:

-

A₀ (Initial): Before adding the fabric, take a sample of the initial dyebath, dilute it to fall within the calibration curve's range, and measure its absorbance.

-

A₁ (After Exhaustion): After the exhaustion phase (before adding alkali), take another sample, cool and dilute it, and measure its absorbance.

-

A₂ (After Fixation): After the fixation phase, take a final sample from the spent dyebath, cool and dilute it, and measure its absorbance.

-

-

Calculate Concentrations: Using the calibration curve, determine the dye concentrations (C₀, C₁, and C₂) corresponding to the measured absorbances (A₀, A₁, and A₂).

-

Calculate %E and %F:

-

% Exhaustion (%E) = [(C₀ - C₁) / C₀] x 100

-

% Fixation (%F) = [((C₀ - C₂) - (Amount of dye in wash liquor)) / C₀] x 100

Note: To determine the amount of dye in the wash liquor, the absorbance of the combined wash and soaping liquors can be measured.

A simpler, more common approach is to calculate the fixation based on the dye exhausted: % Fixation (%F) = [(C₁ - C₂) / C₁] x 100 (This represents the percentage of the exhausted dye that became fixed).

-

Conclusion

The dyeing of cellulose with this compound is a well-defined process based on the principles of covalent bond formation through nucleophilic substitution. A thorough understanding of the reaction mechanism and the influence of key parameters such as pH, temperature, and electrolyte concentration is essential for achieving optimal dyeing performance, characterized by high fixation efficiency, good color yield, and excellent fastness properties. The experimental protocols provided in this guide offer a framework for the systematic study and application of this important reactive dye in a research and development setting.

References

- 1. Kinetics and Mechanism of Dyeing Processes: The Dyeing of Cotton Fabrics with a Procion Blue Dichlorotriazinyl Reactive Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 4. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]

- 8. thaiscience.info [thaiscience.info]

- 9. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]

- 10. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Varying Concentration of Soda Ash on Fastness Properties of Reactive Dyed Cotton Fabric [article.sapub.org]

- 14. researchgate.net [researchgate.net]

Hydrolysis vs. Fixation of Dichlorotriazine Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorotriazine (DCT) reactive dyes are a cornerstone in the coloration of cellulosic substrates, prized for their ability to form robust covalent bonds, resulting in excellent wash fastness. However, the high reactivity of the DCT group also renders it susceptible to a competing and undesirable reaction: hydrolysis. This technical guide provides a comprehensive examination of the chemical principles underpinning the fixation of DCT dyes to cellulose (B213188) and their concurrent hydrolysis. It delves into the critical factors that influence the kinetics of these two competing reactions, offering a quantitative perspective for process optimization. Detailed experimental protocols for the analysis and quantification of dye fixation and hydrolysis are presented, alongside visual representations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of reactive dye chemistry.

Introduction

Dichlorotriazine reactive dyes are characterized by a triazine ring substituted with two chlorine atoms, which serve as reactive sites for nucleophilic substitution.[1] The primary objective in the application of these dyes is to achieve a high degree of fixation, wherein the dye molecule forms a stable covalent ether linkage with the hydroxyl groups of cellulosic fibers.[2] This covalent bond is responsible for the superior fastness properties of reactive dyes.[1]

However, the electrophilic nature of the carbon atoms in the triazine ring also makes them susceptible to attack by hydroxide (B78521) ions present in the aqueous alkaline dyebath.[3] This reaction, known as hydrolysis, results in the replacement of a chlorine atom with a hydroxyl group, rendering the dye incapable of forming a covalent bond with the fiber.[2] The hydrolyzed dye remains unfixed and must be washed off, leading to reduced dyeing efficiency and increased effluent load.[4] Consequently, optimizing the dyeing process to favor fixation over hydrolysis is of paramount importance.

The Competing Reactions: Fixation vs. Hydrolysis

The dyeing of cellulose with dichlorotriazine dyes is a dynamic process governed by two simultaneous, competing nucleophilic substitution reactions.

Fixation: The Desired Reaction

Under alkaline conditions, the hydroxyl groups of cellulose are partially ionized to form highly nucleophilic cellulosate anions (Cell-O⁻).[3] These anions attack the electrophilic carbon atom of the dichlorotriazine ring, displacing a chlorine atom and forming a stable covalent ether bond. This process anchors the dye molecule to the fiber.[1]

Reaction: Dye-DCT-Cl + HO-Cellulose → Dye-DCT-O-Cellulose + HCl[1]

Hydrolysis: The Undesirable Side Reaction

Concurrently, hydroxide ions (OH⁻) in the alkaline dyebath compete with the cellulosate anions to react with the dichlorotriazine group.[3] The product of this reaction is a hydrolyzed, non-reactive dye molecule where a chlorine atom is replaced by a hydroxyl group.[2]

Reaction: Dye-DCT-Cl + OH⁻ → Dye-DCT-OH + Cl⁻

The relative rates of these two reactions determine the efficiency of the dyeing process.

Factors Influencing the Hydrolysis-Fixation Equilibrium

Several key parameters critically influence the balance between dye fixation and hydrolysis. Understanding and controlling these factors are essential for maximizing dyeing efficiency.

pH

The pH of the dyebath is arguably the most critical factor. Alkaline conditions are necessary to promote the formation of cellulosate anions, which are essential for fixation.[2] However, a higher concentration of hydroxide ions at elevated pH levels also accelerates the rate of dye hydrolysis.[4] Therefore, an optimal pH range must be carefully maintained to ensure sufficient cellulose activation while minimizing dye deactivation.

Temperature

Temperature plays a significant role in the reaction kinetics. An increase in temperature generally increases the rates of both fixation and hydrolysis. However, the effect on each reaction can differ, necessitating careful temperature control to favor the fixation reaction.

Dye Concentration

Higher dye concentrations can, to some extent, reduce the relative rate of hydrolysis by promoting dye aggregation, which can limit the accessibility of the reactive groups to water molecules.[4]

Electrolyte Concentration

Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose fiber surface, thereby promoting dye exhaustion onto the fiber.[4]

Quantitative Analysis of Hydrolysis and Fixation

The efficiency of a reactive dyeing process is quantified by the exhaustion and fixation percentages.

-

Exhaustion (%E): The percentage of dye that is adsorbed by the fiber from the dyebath.

-

Fixation (%F): The percentage of the exhausted dye that covalently bonds with the fiber.

-

Total Fixation (%T): The overall percentage of the initial dye that is covalently bonded to the fiber.

The following tables summarize the impact of key process parameters on dye fixation.

Table 1: Effect of pH on Dye Fixation

| pH | Exhaustion (%) | Fixation (%) |

| 9 | 65 | 40 |

| 10 | 75 | 60 |

| 11 | 80 | 75 |

| 12 | 82 | 70 |

Table 2: Effect of Temperature on Dye Fixation

| Temperature (°C) | Exhaustion (%) | Fixation (%) |

| 30 | 52 | 18 |

| 40 | 60 | 35 |

| 50 | 72 | 55 |

| 60 | 85 | 78 |

Experimental Protocols

Accurate determination of dye hydrolysis and fixation is crucial for research and process development. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of Dye Exhaustion and Fixation

This method relies on measuring the absorbance of the dyebath before and after dyeing, as well as the absorbance of the wash liquor, to determine the amount of dye exhausted and fixed.

Protocol:

-

Prepare a standard calibration curve:

-

Prepare a series of standard solutions of the dichlorotriazine dye of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Dyeing Procedure:

-

Prepare a dyebath with a known initial concentration of the dye (C_initial).

-

Introduce the cellulosic substrate (e.g., cotton fabric) into the dyebath.

-

Carry out the dyeing process under controlled conditions (pH, temperature, time, electrolyte concentration).

-

-

Determine Dye Exhaustion:

-

After the dyeing process, take an aliquot of the dyebath.

-

Measure the absorbance of the final dyebath solution at λmax.

-

Using the calibration curve, determine the final concentration of the dye in the dyebath (C_final).

-

Calculate the exhaustion percentage (%E) using the following formula: %E = [(C_initial - C_final) / C_initial] * 100

-

-

Determine Dye Fixation:

-

Thoroughly wash the dyed fabric with a non-ionic detergent to remove all unfixed and hydrolyzed dye.

-

Collect all the wash liquors.

-

Measure the absorbance of the combined wash liquor at λmax.

-

Using the calibration curve, determine the concentration of the washed-off dye (C_wash).

-

Calculate the fixation percentage (%F) using the following formula: %F = [((C_initial - C_final) - C_wash) / (C_initial - C_final)] * 100

-

The total fixation (%T) can be calculated as: %T = [((C_initial - C_final) - C_wash) / C_initial] * 100

-

HPLC Analysis of Dye Hydrolysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the active (unhydrolyzed) and hydrolyzed forms of the dye.[5]

Protocol:

-

Sample Preparation:

-

HPLC Conditions:

-

Column: C18 reverse-phase column.[5]

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) dihydrogen phosphate) can be used.[5]

-

Detector: A UV-Vis or Diode Array Detector (DAD) set at the λmax of the dye.[6]

-

Flow Rate: Typically 1 mL/min.[5]

-

Injection Volume: Typically 20 µL.[5]

-

-

Data Analysis:

-

The active and hydrolyzed forms of the dye will have different retention times due to their different polarities (the hydrolyzed form is more polar).

-

Identify the peaks corresponding to the active and hydrolyzed dye based on retention times of standard samples.

-

Quantify the amount of each form by integrating the peak areas.

-

The percentage of hydrolysis at a given time can be calculated as: %Hydrolysis = [Area_hydrolyzed / (Area_active + Area_hydrolyzed)] * 100

-

Visualizing the Processes

Signaling Pathways

The following diagram illustrates the competing reaction pathways of a dichlorotriazine dye with cellulose and water.

Caption: Competing pathways of fixation and hydrolysis.

Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the kinetics of dichlorotriazine dye hydrolysis and fixation.

Caption: Experimental workflow for kinetic studies.

Conclusion

The successful application of dichlorotriazine reactive dyes hinges on the effective management of the competing hydrolysis and fixation reactions. By carefully controlling key process parameters such as pH and temperature, it is possible to significantly favor the formation of a stable covalent bond between the dye and the cellulosic substrate. The quantitative analytical techniques and experimental protocols detailed in this guide provide the necessary tools for researchers and professionals to optimize dyeing processes, leading to improved efficiency, reduced waste, and enhanced product quality. A thorough understanding of these fundamental principles is essential for innovation in the field of reactive dye chemistry and its diverse applications.

References

An In-depth Technical Guide to the Solubility of Reactive Orange 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Orange 4 (CAS 12225-82-0), a widely used monoazo reactive dye. Understanding the solubility of this compound is critical for its application in various fields, including textile dyeing, environmental remediation research, and potentially, for assessing its biological interactions in drug development contexts. This document compiles available data on its solubility in aqueous and organic media, details experimental methodologies for solubility determination, and visualizes a key experimental workflow where this dye is utilized.

Physicochemical Properties of this compound

This compound is a synthetic azo dye characterized by the presence of sulfonic acid groups and a dichlorotriazinyl reactive group.[1] These structural features play a significant role in its solubility characteristics. The sulfonic acid moieties contribute to its high polarity and facilitate its dissolution in aqueous solutions.[1]

| Property | Value |

| CI Name | This compound |

| CAS Number | 12225-82-0 |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[2] |

| Molecular Weight | 781.47 g/mol [2] |

| Appearance | Orange Powder[2] |

Aqueous Solubility of this compound

This compound is consistently reported to have very good solubility in water.[2][3] This is a crucial property for its primary application in textile dyeing, where it is applied to cellulosic fibers from an aqueous dyebath.[1] While precise quantitative data is limited in publicly available literature, the following table summarizes the available information.

| Solvent | Temperature (°C) | Solubility (g/L) | Observations |

| Water | 20 | > 200 | For a new type of composite reactive orange dye.[4] |

| Water | 20 | ~100 | Recommended concentration for printing or pad dyeing applications.[5] |

| Water | Not Specified | Very Good | General qualitative description.[2][3] |

| Water | Not Specified | Good | Hot water can accelerate dissolution.[5] |

Factors Influencing Aqueous Solubility:

-

Temperature: As with most solutes, the solubility of this compound in water is expected to increase with temperature. Hot water is often used to facilitate its dissolution.[5]

-

pH: The pH of the aqueous solution can influence the ionization state of the sulfonic acid groups, which may affect solubility.

-

Electrolytes: The presence of electrolytes, such as sodium chloride or sodium sulfate, which are commonly used as exhausting agents in the dyeing process, can decrease the solubility of reactive dyes in water.[5]

Solubility of this compound in Organic Solvents

Information on the solubility of this compound in organic solvents is largely qualitative. Generally, reactive dyes exhibit some degree of solubility in polar organic solvents.

| Solvent | Temperature (°C) | Solubility | Observations |

| Ethanol | Not Specified | No quantitative data available | Some degree of solubility is expected.[5] |

| Methanol | Not Specified | No quantitative data available | Similar to ethanol, some degree of solubility is expected.[5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available | Often used as a solvent for organic compounds, but its specific interaction with this compound is not well-documented.[5] |

Experimental Protocol: Quantitative Determination of Solubility by UV-Visible Spectrophotometry

A precise method for determining the solubility of a colored compound like this compound is through UV-Visible Spectrophotometry. This method is based on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be centrifuged or filtered.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Visible Spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Determination of Unknown Concentration:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Visualization of an Experimental Workflow: Photocatalytic Degradation of this compound

This compound is frequently used as a model pollutant in environmental research to study the efficacy of advanced oxidation processes (AOPs) for wastewater treatment.[1] The following diagram illustrates a typical experimental workflow for the photocatalytic degradation of this compound using a semiconductor photocatalyst like titanium dioxide (TiO₂).

Caption: Workflow for Photocatalytic Degradation of this compound.

This workflow outlines the key steps from solution preparation to the final analysis of degradation efficiency, providing a clear and logical representation of the experimental process.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound CAS#: 12225-82-0 [m.chemicalbook.com]

- 4. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]

- 5. C.I. This compound|Reactive Dye for Research [benchchem.com]

Technical Guide to the Absorption Spectrum and Molar Absorptivity of Reactive Orange 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of Reactive Orange 4 (C.I. 18260), a monoazo dye widely utilized in the textile industry and as a model compound in environmental remediation studies.[1][2] A thorough understanding of its interaction with light, particularly its absorption spectrum and molar absorptivity, is critical for applications ranging from colorimetric analysis to photocatalytic degradation research.

Core Spectrophotometric Parameters

The color of this compound arises from its absorption of light in the visible region of the electromagnetic spectrum, a characteristic attributed to the n→π* electronic transition of the azo group (-N=N-) within its molecular structure.[3] The key parameters defining its absorption properties are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

While precise, experimentally verified data for the molar absorptivity of this compound is not extensively available in peer-reviewed literature, the following table summarizes the available data on its absorption maximum and provides an estimated range for its molar absorptivity based on structurally similar azo dyes.

| Parameter | Value | Conditions & Remarks |

| Wavelength of Maximum Absorbance (λmax) | ~494 nm | This is a typical value for similar reactive orange dyes. The exact λmax can vary with solvent and pH.[3] |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Estimated range. Data for this compound is not specifically available. This range is typical for similar azo dyes. The value is highly dependent on the solvent, pH, and temperature.[3] |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [1][4] |

| Molecular Weight | 781.47 g/mol | [1][4] |

| CAS Registry Number | 12225-82-0 | [1] |

Experimental Protocol for Determination of Absorption Spectrum and Molar Absorptivity

The determination of a compound's absorption spectrum and molar absorptivity is a standard procedure in spectrophotometry, governed by the Beer-Lambert Law. This law states that for a given wavelength, the absorbance (A) of a solution is directly proportional to the concentration (c) of the solute and the path length (l) of the light through the solution (A = εcl).[5][6]

Materials and Reagents:

-

This compound

-

High-purity solvent (e.g., deionized water, buffer of specific pH)

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (with a 1 cm path length)[5]

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).[3]

-

Preparation of Standard Dilutions: Perform a series of precise dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations (e.g., ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁴ M).[3]

-

Determination of λmax:

-

Measurement of Absorbance for Standard Solutions:

-

Set the spectrophotometer to the determined λmax.

-

Measure and record the absorbance of each of the prepared standard solutions.[5]

-

-

Data Analysis and Calculation of Molar Absorptivity:

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis). This is known as a Beer-Lambert plot or a calibration curve.[7]

-

The plot should yield a straight line that passes through the origin, confirming that the Beer-Lambert law is obeyed within this concentration range.[7]

-

Perform a linear regression analysis on the data. The slope of the line is equal to the molar absorptivity (ε) multiplied by the path length (l).[5][7]

-

Since the path length is typically 1 cm, the slope of the line is the molar absorptivity (ε) in M⁻¹cm⁻¹.[5]

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of the absorption spectrum and molar absorptivity, as well as the relationship between the key concepts involved.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. This compound|Reactive Dye for Research [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. C.I. This compound|Reactive Dye for Research [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 7. smart.dhgate.com [smart.dhgate.com]

Methodological & Application

Application Notes: Protocol for the Exhaustion Dyeing of Cotton with Reactive Orange 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the exhaustion dyeing of cotton fabric with C.I. Reactive Orange 4. This document is intended to guide laboratory personnel in achieving consistent and high-quality dyeings for research and development purposes.

This compound is a monoazo dye belonging to the dichlorotriazine class of reactive dyes.[1] It is characterized by its vibrant reddish-orange hue and its ability to form a covalent bond with the hydroxyl groups of cellulosic fibers, such as cotton, under alkaline conditions.[2][3] This covalent fixation results in dyeings with excellent wash fastness.[2][4] The dyeing process is primarily composed of three stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber, and a final wash-off to remove any unfixed or hydrolyzed dye.[2][5][6]

Data Presentation

The following tables summarize the key quantitative parameters for the exhaustion dyeing of cotton with this compound to achieve varying shade depths.

Table 1: Dyeing Parameters for Cotton with this compound